molecular formula C18H18N2O6S B2682048 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448036-19-8

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2682048
CAS No.: 1448036-19-8
M. Wt: 390.41
InChI Key: TYCZWMWLTBXCPW-UHFFFAOYSA-N
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Description

This compound features a benzoxazole sulfonamide core substituted with a 2,3-dihydrobenzofuran moiety and a hydroxyethyl group.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c1-20-14-9-13(3-5-17(14)26-18(20)22)27(23,24)19-10-15(21)11-2-4-16-12(8-11)6-7-25-16/h2-5,8-9,15,19,21H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCZWMWLTBXCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CC4=C(C=C3)OCC4)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenol derivatives and aldehydes under acidic conditions.

    Oxazole Ring Formation: The oxazole ring is often formed through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

    Sulfonamide Introduction: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the employment of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups to the sulfonamide moiety.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzoxazole, including the compound , exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit key enzymes involved in cancer cell proliferation. A study highlighted that benzoxazole derivatives could inhibit Glycogen Synthase Kinase 3 Beta (GSK-3β), a target for various cancers, with an IC50 value as low as 1.6 μM . This suggests that N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide may also possess similar inhibitory effects.

Antibacterial and Antiviral Activities

The antibacterial and antiviral activities of benzothiazole and benzoxazole derivatives have been well documented. For example, a derivative showed effective inhibition against Xanthomonas species at concentrations as low as 36.8 mg/L . Such findings indicate that the compound could potentially be developed into a therapeutic agent against bacterial infections.

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound may also exhibit protective effects against neurodegenerative diseases such as Alzheimer's. Research into related compounds has shown promising results in enhancing neuronal survival and function by modulating signaling pathways involved in neuroprotection .

Pesticidal Properties

The compound's potential as an agricultural pesticide is notable. Benzothiazole derivatives have been shown to possess insecticidal properties against pests like Spodoptera litura. The introduction of electron-withdrawing groups has been suggested to enhance these activities . Given that this compound shares structural features with these derivatives, it may also exhibit similar insecticidal properties.

Polymer Chemistry

The sulfonamide group in the compound can be utilized in polymer chemistry to create novel materials with specific functionalities. Sulfonamides are known for their ability to enhance thermal stability and mechanical properties in polymer matrices. This application is particularly relevant in developing materials for high-performance applications such as electronics and aerospace.

Study on Anticancer Activity

A detailed investigation into a related benzoxazole derivative demonstrated its efficacy in inhibiting cancer cell growth through GSK-3β modulation. The study utilized molecular dynamics simulations to elucidate the interaction between the compound and the target protein, providing insights into its mechanism of action .

Agricultural Efficacy Trials

Field trials conducted on benzothiazole derivatives revealed their effectiveness against common agricultural pests, leading to significant yield improvements in treated crops. These studies emphasize the potential for developing new agrochemicals based on similar structures .

Mechanism of Action

The mechanism by which N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfonamide and oxazole moieties. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analog: N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

This analog replaces the dihydrobenzofuran with furyl and thienyl substituents (). Key differences include:

Feature Target Compound Analog ()
Core Structure Benzo[d]oxazole-5-sulfonamide Benzo[d]oxazole-5-sulfonamide
Substituent 1 2,3-Dihydrobenzofuran-5-yl Furan-2-yl
Substituent 2 Hydroxyethyl Thiophen-2-yl
Rigidity High (dihydrobenzofuran) Moderate (flexible thienyl/furyl)
Lipophilicity (Predicted) Higher (aromatic fused ring) Lower (non-fused heterocycles)

The dihydrobenzofuran in the target compound likely enhances membrane permeability and target affinity compared to the less rigid furyl/thienyl analog .

NMR Profiling and Substituent Effects

highlights the use of NMR to compare structural analogs. While the target compound’s specific data are unavailable, the methodology applies:

  • Regions A (39–44 ppm) and B (29–36 ppm): Chemical shifts in these regions differentiate substituent environments. For the target compound, the dihydrobenzofuran’s fused ring would induce upfield/downfield shifts in Region A compared to non-fused analogs (e.g., ’s furyl/thienyl groups). Region B shifts may reflect hydroxyethyl interactions with the sulfonamide group .

Lumping Strategy and Property Predictions

’s lumping strategy groups compounds with shared cores. The target compound’s benzo[d]oxazole sulfonamide core aligns it with other sulfonamide-based heterocycles. Key predictions:

  • ADMET Properties: Higher metabolic stability than non-aromatic analogs due to dihydrobenzofuran’s resistance to oxidation.
  • Solubility : Moderate (sulfonamide enhances aqueous solubility; dihydrobenzofuran reduces it).

Lumped analogs would share reaction pathways (e.g., sulfonamide hydrolysis) but differ in degradation rates due to substituent variations .

QSAR and Robustness of Predictions

’s QSAR model (Equation 4) emphasizes log $ k $ and $ V $ coefficients. For the target compound:

  • log $ k $ : Expected to align with sulfonamides having bulky aromatic substituents (e.g., ~2.1–2.5).
  • Volume ($ V $) : Higher than furyl/thienyl analogs due to dihydrobenzofuran’s fused ring.

These parameters suggest stronger target binding but slower diffusion compared to smaller analogs .

Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is an intriguing compound within the sulfonamide class, notable for its complex structure and potential biological activities. This article delves into its biological activity, synthesis, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique molecular architecture characterized by:

  • Molecular Formula : C₁₅H₁₆N₂O₄S
  • Molecular Weight : Approximately 341.39 g/mol
  • Functional Groups : Sulfonamide (-SO₂NH₂), hydroxyl (-OH), and heterocycles (benzofuran and benzo[d]oxazole) which contribute to its biological properties.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections. Research indicates that modifications in the sulfonamide structure can enhance antibacterial activity. For instance, similar compounds have shown significant inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research into benzofuran derivatives has revealed their anticancer properties. Compounds within this class have been shown to inhibit NF-kB signaling pathways, which are crucial in cancer progression . The specific compound under discussion may also exhibit such properties due to its structural features that allow interaction with biological targets involved in tumorigenesis.

Neuropathic Pain Relief

Emerging studies on related compounds indicate their potential as cannabinoid receptor agonists, particularly CB2 receptors, which play a role in pain modulation . This suggests that this compound could be explored for therapeutic applications in neuropathic pain management.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Dihydrobenzofuran Moiety : Cyclization of suitable precursors under acidic or basic conditions.
  • Introduction of Hydroxyethyl Group : Reaction with ethylene oxide or similar reagents.
  • Sulfonamide Formation : Reaction with benzenesulfonyl chloride in the presence of a base.
  • Final Modifications : Acetylation or further functionalization as needed to enhance biological activity .

Study 1: Antimicrobial Efficacy

A study demonstrated that a series of sulfonamide derivatives exhibited significant antibacterial activity against multiple strains of bacteria. The modifications in the benzofuran moiety were crucial for enhancing efficacy .

Study 2: Antioxidant Activity Evaluation

Research evaluating the antioxidant profiles of related compounds highlighted their ability to inhibit lipid peroxidation effectively. The study emphasized the importance of structural features in determining antioxidant capacity .

Study 3: Pain Management Applications

Investigations into cannabinoid receptor agonists revealed that certain benzofuran derivatives could effectively alleviate neuropathic pain without affecting motor function. This positions them as promising candidates for further development .

Q & A

Q. What are the recommended synthetic routes for this sulfonamide derivative?

The compound can be synthesized via multi-step protocols involving sulfonylation and cyclization. A common approach includes:

  • Step 1 : Reacting a furan or benzofuran precursor with chlorosulfonic acid in dichloromethane (DCM) at 0°C to form the sulfonyl chloride intermediate .
  • Step 2 : Coupling the intermediate with a hydroxyethylamine derivative under basic conditions (e.g., K₂CO₃ in acetone) to introduce the dihydrobenzofuran moiety .
  • Step 3 : Cyclization using palladium catalysts (e.g., Pd(dppf)Cl₂) in dioxane-water mixtures to form the benzo[d]oxazole ring . Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography to avoid side products.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended) .
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm proton environments (e.g., hydroxyl, sulfonamide, and oxazole protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ ion) .

Q. What are the solubility and stability profiles of this compound under various conditions?

Sulfonamides generally exhibit:

  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Adjust pH with NaOH (0.1 M) to enhance aqueous solubility .
  • Stability : Stable at room temperature in dry, dark conditions. Degradation occurs under strong acids/bases or prolonged UV exposure. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

  • Variation of Substituents : Synthesize analogs with modifications to the dihydrobenzofuran (e.g., halogenation) or benzo[d]oxazole (e.g., methyl vs. ethyl groups) rings. Evaluate changes in binding affinity using computational docking (e.g., AutoDock Vina) .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., carbonic anhydrase) or cellular models (e.g., anti-inflammatory activity in RAW 264.7 macrophages) .
  • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Analytical Validation : Confirm compound integrity post-assay via LC-MS to rule out degradation .
  • Meta-Analysis : Pool data from independent studies and apply statistical tools (e.g., random-effects models) to identify outliers or trends .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Pharmacokinetics : Use Sprague-Dawley rats for IV/PO dosing. Monitor plasma levels via LC-MS/MS and calculate parameters (t₁/₂, Cmax, AUC) .
  • Toxicity : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues .
  • Metabolite Identification : Administer ¹⁴C-labeled compound and profile metabolites using HPLC-radiodetection .

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